2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one
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Overview
Description
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE involves multiple steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the 2-chloro-4-fluorobenzylsulfanyl group and the 3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
- 7-(4-CHLOROBENZYL)-8-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 2-Chloro-4-fluorobenzenesulphonyl chloride
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClFN4OS |
---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H22ClFN4OS/c1-15-12-16(2)29(27-15)11-5-10-28-22(30)19-6-3-4-7-21(19)26-23(28)31-14-17-8-9-18(25)13-20(17)24/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3 |
InChI Key |
DXILGPCCUWTQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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